dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
Overview
Description
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is a chemical compound with the molecular formula C10H13NO8 It is known for its unique structure, which includes an isoxazole ring and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoxazole ring and ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-1,2-oxazole-3,5-dicarboxylate 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Uniqueness
Dimethyl 4-(2-methoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide is unique due to its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
dimethyl 4-(2-methoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO8/c1-16-6(12)4-5-7(9(13)17-2)11(15)19-8(5)10(14)18-3/h5,8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOFMBBVFAZVSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(O[N+](=C1C(=O)OC)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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